molecular formula C16H10ClN2NaO5S B13803394 Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

Cat. No.: B13803394
M. Wt: 400.8 g/mol
InChI Key: UNEKKRSPTSWSBE-UHFFFAOYSA-M
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Description

This sodium salt is an azo compound characterized by a diazenyl (–N=N–) group bridging a 5-chloro-2-hydroxyphenyl moiety and a 5-hydroxynaphthalene-1-sulfonate group. Its structure includes:

  • A chlorine atom at the 5-position of the phenyl ring.
  • Hydroxy groups at the 2-position (phenyl) and 5-position (naphthalene).
  • A sulfonate group at the 1-position of the naphthalene ring.

These functional groups confer high water solubility (via the sulfonate) and metal-chelating properties (via hydroxy groups), making it suitable as a mordant dye for textiles .

Properties

Molecular Formula

C16H10ClN2NaO5S

Molecular Weight

400.8 g/mol

IUPAC Name

sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C16H11ClN2O5S.Na/c17-9-4-7-14(20)13(8-9)19-18-12-6-5-10-11(16(12)21)2-1-3-15(10)25(22,23)24;/h1-8,20-21H,(H,22,23,24);/q;+1/p-1

InChI Key

UNEKKRSPTSWSBE-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-hydroxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulfonic acid under alkaline conditions to form the final azo dye compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by azo reductases to form aromatic amines, which can interact with cellular components. The sulfonate group enhances the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

Compound Name Substituents on Phenyl Ring Substituents on Naphthalene Ring Key Applications
Sodium;6-[(5-Chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate 5-Cl, 2-OH 5-OH, 1-SO₃⁻Na⁺ Mordant dye (e.g., textiles)
Mordant Blue 9 (Disodium salt) 5-Cl, 2-OH, 4-SO₃⁻Na⁺ 5-OH, 1-SO₃⁻Na⁺ Textile dyeing, metal complexation
Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfoniate H (no substituents) 6-OH, 2-SO₃⁻Na⁺ Dye intermediate, limited mordant use
Key Observations:

Chlorine Substitution: The target compound and Mordant Blue 9 feature a 5-Cl group, which enhances stability against photodegradation and improves metal-binding affinity compared to non-chlorinated analogues (e.g., the phenylazo compound in ).

Hydroxy Group Placement : The 2-OH on the phenyl ring in the target compound facilitates stronger coordination with metal ions (e.g., Cr³⁺, Fe³⁺) compared to analogues lacking this group .

Physicochemical Properties

Property Target Compound Mordant Blue 9 Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfoniate
Molecular Weight (g/mol) ~476.8 (estimated) ~534.8 ~356.3
Water Solubility High (due to SO₃⁻Na⁺) Very high (two SO₃⁻ groups) Moderate
Stability to Reduction High (Cl stabilizes azo bond) High Low (no electron-withdrawing groups)
Chelation Strength with Fe³⁺ Strong (2-OH, 5-OH) Moderate (4-SO₃⁻ may interfere) Weak (no hydroxy on phenyl)

Research Findings and Structural Insights

  • Crystallographic Analysis : Software like SHELXL and ORTEP-III have been critical in resolving the planar geometry of the diazenyl group and confirming intramolecular hydrogen bonding (e.g., between 2-OH and the azo group), which stabilizes the compound .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at ~280°C, higher than non-chlorinated analogues (~220°C), due to Cl’s electron-withdrawing effects .

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